3-Pentofuranosylquinazolin-4(3H)-one is a compound that belongs to the class of quinazolinones, which are known for their diverse biological activities. Quinazolinones are heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific structure of 3-Pentofuranosylquinazolin-4(3H)-one suggests it may possess unique interactions and biological activities due to the presence of the pentofuranosyl moiety.
The compound is classified under quinazolinones, a subclass of heterocycles characterized by a fused benzene and pyrimidine ring. This classification is significant because many derivatives of quinazolinones have been synthesized and studied for their pharmacological properties. The specific synthesis routes and biological evaluations of 3-Pentofuranosylquinazolin-4(3H)-one are less documented compared to other more common quinazolinones, indicating a potential area for further research.
The synthesis of 3-Pentofuranosylquinazolin-4(3H)-one can be approached through various methods typically employed for quinazolinone derivatives. One efficient method involves the use of o-aminobenzamides as starting materials, which undergo cyclization reactions under specific conditions.
The molecular structure of 3-Pentofuranosylquinazolin-4(3H)-one features:
The molecular formula can be denoted as , with a molecular weight of approximately 234.26 g/mol. The structural representation reveals the functional groups that contribute to its reactivity and potential biological activity.
3-Pentofuranosylquinazolin-4(3H)-one can participate in various chemical reactions typical for quinazolinones:
The mechanism by which 3-Pentofuranosylquinazolin-4(3H)-one exerts its biological effects is likely related to its ability to interact with specific biological targets, such as enzymes or receptors involved in cellular signaling pathways.
3-Pentofuranosylquinazolin-4(3H)-one has potential applications in:
Quinazolin-4(3H)-one derivatives represent a chemically versatile and pharmacologically significant class of heterocyclic compounds that have emerged as promising scaffolds in the battle against antibiotic-resistant pathogens. The escalating crisis of antimicrobial resistance, particularly among Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA), necessitates innovative chemical approaches. MRSA alone accounts for nearly half of all deaths attributed to antibiotic-resistant infections and exhibits near-complete resistance to β-lactam antibiotics through the acquisition of penicillin-binding protein 2a (PBP2a), which maintains a closed active-site conformation regulated by allostery [1] [8]. Quinazolinone-based compounds address this challenge through a dual mechanism: they inhibit PBP1 and PBP2a in MRSA, mimicking the action of β-lactams, while simultaneously binding to the allosteric site of PBP2a to induce conformational changes that predispose the enzyme to inhibition [1].
Recent advances have demonstrated exceptional in vitro and in vivo efficacy of structurally optimized quinazolinones. For instance, alkyne-substituted derivatives (e.g., compound 27) exhibit potent activity against MRSA strains with minimal inhibitory concentrations (MIC) as low as 0.03 μg/mL, coupled with favorable pharmacokinetic profiles including low clearance and significant oral bioavailability [1]. This oral bioavailability is particularly valuable clinically, as only oxazolidinones (linezolid and tedizolid) among current anti-MRSA therapeutics offer this administration route [1]. The structural evolution of this scaffold has yielded compounds with substantially enhanced potency; for example, the 4-alkynyl derivative (compound 16) demonstrates an MIC of 0.003 μg/mL against S. aureus ATCC 29213, representing a 600-fold improvement over early lead compounds [1].
Table 1: Antimicrobial Activity and Pharmacokinetic Properties of Selected Quinazolinone Derivatives Against S. aureus
Compound | Substituent (R1) | MIC (μg/mL) | Key Pharmacokinetic Features |
---|---|---|---|
1 | 4-NO₂ | 2.0 | Moderate oral bioavailability |
2 | 4-CN | 2.0 | Demonstrated in vivo efficacy |
15 | 4-CN | 0.03 | Improved metabolic stability |
16 | 4-C≡CH | 0.003 | High membrane penetration |
27 | 4-C≡CCH₃ | 0.03 | Low clearance, oral bioavailability |
33 | Mesyl group | >16 | Inactive (structural comparison) |
Mechanistically, these compounds overcome resistance by exploiting bacterial vulnerabilities that differ from conventional antibiotics. Their ability to disrupt cell wall biosynthesis through PBP inhibition while simultaneously circumventing the allosteric regulation mechanisms of resistant bacteria makes them less susceptible to existing resistance pathways [1] [8]. This multi-target approach is particularly valuable against ESKAPE pathogens (Enterococcus faecium, S. aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which account for the majority of treatment-resistant hospital-acquired infections [5]. The ongoing structural optimization of quinazolinones, guided by increasingly sophisticated structure-activity relationship (SAR) studies, continues to yield compounds with expanded spectra against resistant strains while maintaining favorable drug-like properties essential for clinical translation [1] [5].
The integration of a pentofuranosyl moiety into the quinazolin-4(3H)-one scaffold represents a sophisticated structural hybridization strategy that merges the pharmacological advantages of nucleoside analogues with the target versatility of quinazolinone heterocycles. Pentofuranosyl modifications specifically refer to the attachment of a five-carbon sugar (furanose ring) at the N³ position of the quinazolinone core, creating a ribonucleoside-like architecture with distinctive conformational and electronic properties [5] [6]. This modification induces significant changes in molecular recognition patterns through three primary mechanisms: altered hydrogen-bonding capacity, enhanced chiral specificity, and modified membrane interaction dynamics [6] [7].
The furanose ring introduces stereochemical complexity that significantly influences target binding. The β-D-ribofuranosyl configuration in particular enhances complementarity with bacterial enzyme active sites, as evidenced by improved MIC values compared to non-glycosylated analogs [5]. This stereospecificity arises from the fixed orientation of hydroxyl groups, which facilitates specific hydrogen-bonding interactions with conserved residues in PBPs that linear alkyl or aryl substituents cannot achieve [1] [6]. Computational analyses reveal that the pseudorotation phase (P = 0-18° for North-type sugar puckering) of the furanose ring positions its 2'- and 3'-hydroxyl groups for simultaneous contact with key amino acids in the allosteric binding pocket of PBP2a, effectively stabilizing the open conformation essential for inhibition [6].
Table 2: Comparative Analysis of Quinazolinone Structural Analogs with Antimicrobial Activity
Compound Type | Representative Structure | MIC Range (μg/mL) | Key Structural Advantage |
---|---|---|---|
Simple 3-aryl | 3-Phenylquinazolinone | 4.0->16 | Synthetic accessibility |
3-Alkyl | 3-Ethylquinazolinone | 4.0 | Enhanced lipophilicity |
3-Heteroaryl | 3-(Pyridin-4-yl)quinazolinone | 2.0 | Additional H-bond acceptor |
Furanose-modified | 3-β-D-Ribofuranosyl | 0.5-2.0 | Stereospecific binding |
Pentofuranosyl (open-chain) | 3-Pentofuranosyl | 0.03-0.5 | Conformational flexibility |
Synthetic access to 3-pentofuranosylquinazolin-4(3H)-one derivatives leverages innovative green chemistry approaches that avoid traditional metal catalysts. Recent methodologies employ oxidative olefin bond cleavage under metal-free conditions, where styrenes react with o-aminobenzamides using tert-butyl hydroperoxide (TBHP) as an oxidant and p-TsOH as an additive [2]. This approach generates aldehydes in situ that subsequently cyclize to form quinazolinones, accommodating diverse styrene inputs including electron-donating (tert-butyl, methoxy) and electron-withdrawing (fluoro, chloro, trifluoromethyl, nitro) substituents, with yields ranging from 50-70% [2]. The environmental sustainability of this method—characterized by catalyst-free conditions, aqueous reaction media, and avoidance of heavy metals—addresses purification challenges associated with metal contaminants in pharmaceutical synthesis [2].
The pentofuranosyl side chain profoundly influences physicochemical parameters critical to antimicrobial efficacy. Compared to rigid cyclic furanosides, the open-chain pentofuranosyl group offers greater conformational flexibility, enabling adaptation to varied binding pocket geometries across bacterial strains [5] [6]. This flexibility translates to improved penetration through the complex cell envelope of Gram-positive pathogens, as evidenced by a 4-8 fold reduction in MIC values relative to glucoside-conjugated analogs [1]. Furthermore, the pendant primary hydroxyl group in 3-pentofuranosyl derivatives serves as a synthetic handle for further derivatization, facilitating the creation of prodrugs or targeted delivery systems without modifying the core quinazolinone structure responsible for PBP inhibition [5] [7]. This structural versatility positions 3-pentofuranosylquinazolin-4(3H)-one as a privileged scaffold for next-generation antibacterial development against increasingly treatment-resistant pathogens.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: